molecular formula C5H12N2O2 B13796232 N-Methyl-N-nitro-1-butanamine CAS No. 52330-07-1

N-Methyl-N-nitro-1-butanamine

Cat. No.: B13796232
CAS No.: 52330-07-1
M. Wt: 132.16 g/mol
InChI Key: USAARNBTXBIFTC-UHFFFAOYSA-N
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Description

N-Methyl-N-nitro-1-butanamine is an organic compound with the molecular formula C5H12N2O2. It is also known by other names such as Butylmethylnitramine and N-methyl-N-nitrobutanamine . This compound is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to the nitrogen atom of a butanamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-nitro-1-butanamine typically involves the nitration of N-methyl-1-butanamine. This process can be carried out using nitrating agents such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction conditions usually require controlled temperatures to prevent decomposition and ensure the selective formation of the nitro compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. Safety measures are crucial due to the potential hazards associated with handling nitrating agents and the exothermic nature of the nitration reaction .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-nitro-1-butanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-N-nitro-1-butanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-N-nitro-1-butanamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-nitro-1-butanamine is unique due to the presence of both a nitro group and a methyl group on the nitrogen atom. This structural feature imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds .

Properties

IUPAC Name

N-butyl-N-methylnitramide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-3-4-5-6(2)7(8)9/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAARNBTXBIFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337080
Record name N-Methyl-N-nitro-1-butanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52330-07-1
Record name N-Methyl-N-nitro-1-butanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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